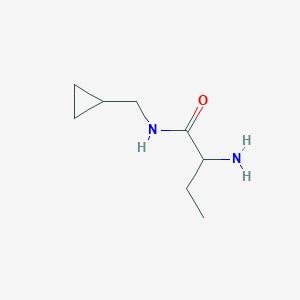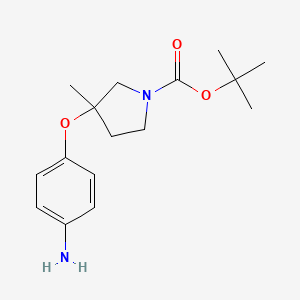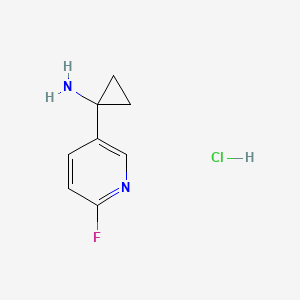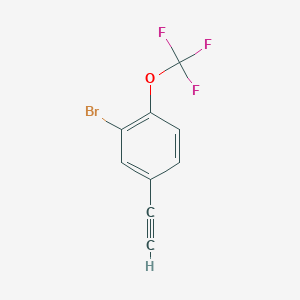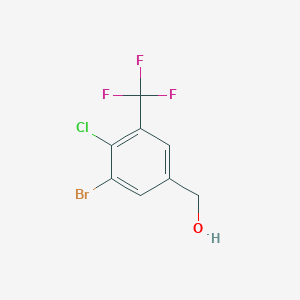
3,4,5,6,7,8-Hexachloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexachloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of six chlorine atoms attached to the isoquinoline ring, making it highly chlorinated. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-Hexachloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6,7,8-Hexachloroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Less chlorinated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4,5,6,7,8-Hexachloroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-Hexachloroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, less chlorinated and with different reactivity.
Quinoline: A structural isomer with a different arrangement of nitrogen and carbon atoms.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: 3,4,5,6,7,8-Hexachloroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications compared to less chlorinated derivatives.
Propiedades
Número CAS |
37885-00-0 |
|---|---|
Fórmula molecular |
C9HCl6N |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexachloroisoquinoline |
InChI |
InChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H |
Clave InChI |
ISASFZNPFKQNRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


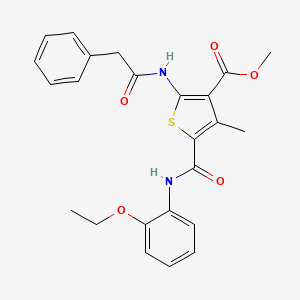

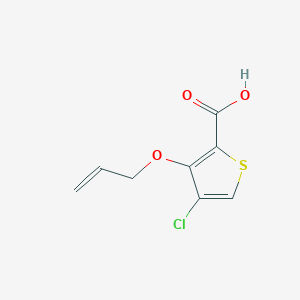

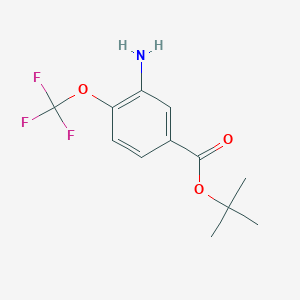
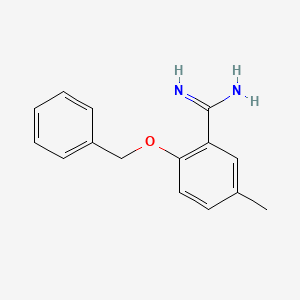

![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
